N-(3-fluoro-4-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
Description
N-(3-fluoro-4-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic small molecule characterized by a 4H-pyran core substituted with a methoxy group at position 5, a ketone at position 4, and a carboxamide moiety at position 2. The carboxamide is further functionalized with a 3-fluoro-4-methylphenyl group, which introduces steric and electronic modifications critical to its physicochemical and biological properties.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-5-methoxy-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4/c1-8-3-4-9(5-10(8)15)16-14(18)12-6-11(17)13(19-2)7-20-12/h3-7H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIONBLHEVESII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Formation
Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the corresponding acyl chloride. For instance:
This step typically proceeds in >90% yield under anhydrous conditions.
Coupling with 3-Fluoro-4-methylaniline
The acyl chloride reacts with 3-fluoro-4-methylaniline in the presence of a base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) . Alternatively, HATU or EDC mediates coupling in polar aprotic solvents (e.g., DMF, DCM):
Alternative One-Pot Strategies
Recent advances enable tandem reactions to streamline synthesis. For example, a one-pot cascade combining Knoevenagel condensation, cyclization, and in situ amidation has been reported for related pyran carboxamides. Key parameters include:
-
Catalyst : Piperidine (dual role as base and catalyst)
-
Solvent : Ethanol or DMF
-
Temperature : 60–80°C
This approach reduces purification steps and improves overall yields (up to 70%).
Mechanistic Considerations
Knoevenagel Condensation
The aldehyde and malononitrile undergo condensation to form an α,β-unsaturated nitrile. Piperidine facilitates deprotonation, enhancing nucleophilicity:
Cyclization
The Michael acceptor (β-ketoester) attacks the α,β-unsaturated nitrile, followed by cyclization to form the 4H-pyran ring:
Optimization Challenges
-
Regioselectivity : Competing pathways may yield 2H-pyran byproducts. Solvent polarity (e.g., ethanol vs. DMF) and temperature control mitigate this.
-
Amide Bond Stability : Hydrolysis of the carboxamide under acidic conditions necessitates pH control during workup.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Stepwise synthesis | High purity, scalable | Multiple purification steps | 70–85% |
| One-pot cascade | Fewer steps, time-efficient | Sensitivity to reaction conditions | 65–75% |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, resulting in the formation of alcohol derivatives.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like copper or palladium complexes.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Therapeutic Potential
- Cancer Treatment : Preliminary studies suggest that this compound may inhibit certain protein kinases, leading to reduced cancer cell proliferation. Its ability to modulate enzymatic pathways positions it as a candidate for further investigation in oncology.
- Anti-inflammatory Applications : The compound's structure hints at potential anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases. Its selective inhibition of enzymes like COX-2 could minimize side effects commonly associated with non-selective inhibitors.
Study 1: Inhibition of Protein Kinases
A study conducted on the compound's effects on various cancer cell lines showed promising results in inhibiting growth and inducing apoptosis. The study highlighted the compound's potential as an anti-cancer agent, particularly against breast and colon cancer cells.
Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that N-(3-fluoro-4-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide effectively inhibited COX-2 activity, leading to decreased prostaglandin synthesis. This suggests its utility in managing pain and inflammation without the gastrointestinal side effects typical of traditional NSAIDs .
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Receptor Interaction: Binding to cellular receptors, leading to changes in signal transduction pathways and cellular responses.
Modulation of Gene Expression: Influencing gene expression by interacting with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
5-((4-Fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021024-32-7)
- Molecular Formula: C₁₈H₁₄FNO₅
- Molecular Weight : 343.3 g/mol
- Key Substituents :
- 4-Fluorobenzyloxy group at position 5.
- Furan-2-ylmethyl carboxamide group.
N-(2-(Dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide
- Core Structure: Thieno-pyrimidine carboxamide (vs. pyran carboxamide).
- Key Substituents: Tetrahydro-2H-pyran-4-yloxy group. Dimethylaminoethyl side chain.
- Properties: The thieno-pyrimidine core may confer improved metabolic stability compared to the pyran scaffold, while the dimethylaminoethyl group enhances solubility in aqueous media .
Pharmacological Analogues with Shared Substituents
SSR125543A (Thiazol-2-amine Derivative)
- Structure : 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride.
- Key Features :
- 3-Fluoro-4-methylphenyl group (shared with the target compound).
- Thiazole core with propynyl and cyclopropyl substituents.
- Activity : Potent corticotropin-releasing factor 1 (CRF1) receptor antagonist. The 3-fluoro-4-methylphenyl group is critical for receptor binding, suggesting that similar substituents in the target compound may optimize interactions with hydrophobic binding pockets .
Substituent Effects on Physicochemical Properties
| Compound | Substituent at Position 5 | Carboxamide Group | Molecular Weight (g/mol) | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | Methoxy | 3-Fluoro-4-methylphenyl | 277.3 | 2.8 |
| 5-((4-Fluorobenzyl)oxy)-N-(furan-2-ylmethyl)-... | 4-Fluorobenzyloxy | Furan-2-ylmethyl | 343.3 | 2.1 |
| SSR125543A | Chloro-methoxy-methyl | Cyclopropyl-ethyl-propyne | 531.1 | 4.5 |
*LogP values estimated using fragment-based methods.
- Methoxy vs.
- Fluoro-Methylphenyl vs. Furan-Methyl : The 3-fluoro-4-methylphenyl group increases lipophilicity (LogP ~2.8) compared to the furan-methyl group (LogP ~2.1), favoring blood-brain barrier penetration .
Biological Activity
N-(3-fluoro-4-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound with potential biological activity. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure:
- Molecular Formula: CHFNO
- Molecular Weight: 383.4 g/mol
- CAS Number: 1021209-93-7
The compound features a pyran ring, a carboxamide group, and a methoxy group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyran compounds have shown effectiveness against various bacterial strains, suggesting a potential for development into antimicrobial agents .
Anticancer Properties
Preliminary studies on related compounds have demonstrated anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, some pyran derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which are involved in inflammation and cancer progression.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can lead to variations in potency and selectivity against target enzymes or receptors.
| Modification | Effect |
|---|---|
| Fluorine substitution | Increased lipophilicity and bioavailability |
| Methoxy group presence | Enhanced interaction with biological targets |
| Carboxamide functionality | Critical for enzyme inhibition |
Case Studies
-
Antimicrobial Efficacy:
A study evaluating the antimicrobial properties of pyran derivatives found that compounds with similar structures to this compound exhibited MIC values below 50 µg/mL against Gram-positive bacteria . -
Anticancer Activity:
In vitro studies demonstrated that related compounds inhibited the growth of various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat cells (human T lymphocyte). The IC values were significantly lower than those of standard chemotherapeutic agents like doxorubicin .
The proposed mechanisms through which this compound exerts its biological effects include:
-
Enzyme Inhibition:
The compound may inhibit key enzymes involved in metabolic pathways, such as COX enzymes, leading to reduced inflammation and tumor growth. -
Receptor Interaction:
Binding to specific cellular receptors may modulate signal transduction pathways critical for cell survival and proliferation. -
Gene Expression Modulation:
The compound might influence gene expression related to apoptosis and cell cycle regulation, enhancing its anticancer potential.
Q & A
Synthesis and Optimization
Basic: What are the standard protocols for synthesizing N-(3-fluoro-4-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide? The synthesis typically involves a multi-step approach:
- Step 1: Condensation of a pyran-2-carboxylic acid derivative with 3-fluoro-4-methylaniline using coupling agents like EDCI or DCC in anhydrous dichloromethane .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the carboxamide .
- Step 3: Characterization using NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., methoxy, carbonyl) .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
- Temperature Control: Microwave-assisted synthesis (80–100°C) reduces reaction time and improves regioselectivity .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like DMAP reduce side reactions .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency in heterocyclic systems .
Structural Characterization
Basic: What spectroscopic techniques are used to characterize this compound?
- ¹H/¹³C NMR: Assign methoxy (δ ~3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and carbonyl groups (δ ~170 ppm) .
- IR Spectroscopy: Identify C=O stretches (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
Advanced: How can computational methods and X-ray crystallography resolve structural ambiguities?
- X-ray Crystallography: Use SHELX software for refinement . For example, resolve torsional angles in the pyran ring to confirm planarity .
- DFT Calculations: Compare experimental NMR shifts with Gaussian-optimized structures to validate tautomeric forms .
Biological Activity and Target Validation
Basic: What biological targets are associated with this compound? Similar pyran-2-carboxamides inhibit kinases (e.g., EGFR) or inflammatory mediators (e.g., COX-2) due to their methoxy and fluorophenyl groups .
Advanced: How to design enzyme inhibition assays and validate target specificity?
- Assay Design: Use fluorescence polarization (FP) assays with recombinant kinases (e.g., EGFR T790M) and ATP analogs to measure IC₅₀ .
- Off-Target Screening: Perform a kinase panel (50+ kinases) to assess selectivity .
- Mutagenesis Studies: Introduce point mutations (e.g., L858R in EGFR) to confirm binding-site interactions .
Physicochemical Properties and Pharmacokinetics
Basic: What are the key physicochemical properties of this compound?
- LogP: ~2.8 (calculated via HPLC), indicating moderate lipophilicity .
- Solubility: <1 mg/mL in aqueous buffers; improves with co-solvents (e.g., DMSO) .
Advanced: How do these properties influence pharmacokinetic profiles?
- Absorption: High LogP enhances membrane permeability but may reduce aqueous solubility, requiring nanoformulation .
- Metabolic Stability: Fluorine atoms reduce CYP3A4-mediated oxidation; validate via liver microsome assays .
Data Contradiction and Reproducibility
Basic: How can researchers assess purity and stability during storage?
- HPLC-MS: Monitor degradation products (e.g., hydrolysis of the carboxamide group) under accelerated conditions (40°C/75% RH) .
- Thermogravimetric Analysis (TGA): Determine thermal stability (decomposition >200°C) .
Advanced: What strategies reconcile contradictory biological data across studies?
- Meta-Analysis: Compare assay conditions (e.g., ATP concentration in kinase assays) to identify variability sources .
- Structural Analog Testing: Synthesize derivatives (e.g., replacing methoxy with ethoxy) to isolate activity contributors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
